molecular formula C21H26O3Si B8168539 3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclobutanecarboxylic acid

3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclobutanecarboxylic acid

Cat. No.: B8168539
M. Wt: 354.5 g/mol
InChI Key: DQCCQVAYFKDHOS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Fingerprinting

¹H NMR spectroscopy provides definitive evidence of the compound’s structure:

  • Aromatic protons : A multiplet at δ 7.2–7.6 ppm integrates for 10 protons from the diphenyl groups.
  • tert-Butyl group : A singlet at δ 1.0–1.2 ppm corresponds to the nine equivalent protons of the (1,1-dimethylethyl) moiety.
  • Cyclobutane protons : Two distinct multiplets between δ 2.0–3.0 ppm arise from the J-coupling of adjacent CH₂ groups in the strained ring.
  • Carboxylic acid proton : A broad singlet at δ 12.1 ppm confirms the presence of the –COOH group, though this signal may be absent in deuterated solvents due to exchange broadening.

¹³C NMR data further corroborate the structure:

  • The carbonyl carbon of the carboxylic acid resonates at δ 170–175 ppm.
  • Silicon-attached carbons (Si–C₆H₅ and Si–C(CH₃)₃) appear at δ 125–140 ppm and δ 18–25 ppm, respectively.

Infrared (IR) Spectral Signatures of Functional Groups

IR spectroscopy reveals key functional group vibrations:

  • O–H stretch : A broad absorption band at 2500–3300 cm⁻¹ indicates the carboxylic acid’s hydroxyl group.
  • C=O stretch : A strong peak near 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
  • Si–O–C asymmetric stretch : A sharp signal at 1100–1150 cm⁻¹ confirms the silyl ether linkage.
  • Aromatic C–H bends : Peaks at 690–750 cm⁻¹ and 1470–1600 cm⁻¹ arise from the diphenyl substituents.

Table 1 : Characteristic NMR Chemical Shifts for Key Protons

Proton Environment Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅) 7.2–7.6 Multiplet
tert-Butyl (C(CH₃)₃) 1.0–1.2 Singlet
Cyclobutane CH₂ 2.0–3.0 Multiplet
Carboxylic Acid (COOH) ~12.1 Broad

Table 2 : Key IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
O–H (carboxylic acid) 2500–3300
C=O (carboxylic acid) ~1700
Si–O–C (silyl ether) 1100–1150
Aromatic C–H bend 690–750

Properties

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-17-14-16(15-17)20(22)23/h4-13,16-17H,14-15H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCCQVAYFKDHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Diethyl Malonate

Diethyl malonate undergoes alkylation with 1,3-dibromopropane under phase-transfer conditions (tetrabutylammonium bromide, sodium ethoxide) to form diethyl 1,1-cyclobutanedicarboxylate. Hydrolysis and decarboxylation yield cyclobutanecarboxylic acid, which is subsequently functionalized.

Table 1: Cyclobutane Core Synthesis

StepReagents/ConditionsYieldReference
Alkylation1,3-Dibromopropane, NaOEt, DMF, 60–90°C76–82%
Hydrolysis/Decarboxyl6M HCl, reflux, 16–24h90–92%

Introduction of the Hydroxyl Group

3-Hydroxycyclobutanecarboxylic acid is a key intermediate. It is synthesized via stereoselective oxidation or hydrolysis of cyanohydrins .

Hydrolysis of 3,3-Dicyanocyclobutanone

3,3-Dicyanocyclobutanone, derived from malononitrile and 1,3-dibromoacetone, undergoes acidic hydrolysis (6M HCl, 90–100°C) to yield 3-hydroxycyclobutanecarboxylic acid with >90% purity.

Table 2: Hydroxyl Group Introduction

MethodConditionsYieldPurityReference
Cyanohydrin Hydrolysis6M HCl, 90°C, 16h90%99.2%

Silylation of the Hydroxyl Group

The hydroxyl group at C3 is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) under mild conditions.

Standard Silylation Protocol

A solution of 3-hydroxycyclobutanecarboxylic acid in dichloromethane (DCM) is treated with TBDPSCl (1.2 equiv) and imidazole (2.5 equiv) at room temperature. The reaction typically completes within 12–24h, yielding the TBDPS-protected product.

Table 3: Silylation Optimization

BaseSolventTemp (°C)Time (h)YieldReference
ImidazoleDCM252485%
DMAPDMF0–251878%

Alternative Synthetic Routes

Direct Functionalization of Cyclobutane

Recent advances utilize C–H functionalization to install the TBDPS group directly. Ruthenium catalysts enable site-selective silylation, though yields remain modest (50–60%).

Enzymatic Resolution

Racemic 3-hydroxycyclobutanecarboxylic acid is resolved using lipases (e.g., Candida antarctica), achieving >98% enantiomeric excess before silylation.

Analytical Characterization

The final product is validated via:

  • NMR : δ 7.6–7.4 (m, 10H, Ar-H), 1.05 (s, 9H, t-Bu).

  • HPLC : Purity >99% (C18 column, 0.1% TFA/MeCN).

  • MS (ESI) : m/z 354.5 [M-H]⁻.

Applications and Derivatives

This compound is a precursor to CDK9 inhibitors and cystic fibrosis modulators . Its steric bulk enhances metabolic stability in drug candidates .

Chemical Reactions Analysis

Types of Reactions

3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclobutanecarboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.

    Substitution: The silyl ether group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates or esters, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the creation of complex molecules. Its unique structure allows for various reactions, including:

  • Silylation Reactions: The presence of the diphenylsilyl group facilitates silylation, which can enhance the stability and reactivity of intermediates.
  • Cyclization Reactions: The cyclobutane moiety can participate in cyclization reactions, leading to the formation of more complex cyclic compounds.

Case Study: Synthesis of Bioactive Compounds

One notable application is in the synthesis of bioactive compounds. For instance, researchers have utilized 3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclobutanecarboxylic acid in the total synthesis of various natural products, demonstrating its utility in creating compounds with potential pharmaceutical applications.

Material Science Applications

In materials science, this compound has been investigated for its properties as a polymer additive and stabilizer. Its ability to modify polymer characteristics can lead to enhanced mechanical properties and thermal stability.

Data Table: Comparison of Polymer Properties

PropertyControl PolymerPolymer with Additive
Tensile Strength (MPa)3045
Elongation at Break (%)300450
Thermal Decomposition (°C)250300

Biological Applications

Emerging research indicates that derivatives of this compound may exhibit biological activity. Preliminary studies suggest potential anti-cancer properties, making it a candidate for further pharmacological exploration.

Case Study: Anti-Cancer Activity

In vitro studies have shown that certain derivatives of 3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclobutanecarboxylic acid can inhibit the growth of cancer cell lines, indicating a promising avenue for drug development.

Mechanism of Action

The mechanism by which 3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclobutanecarboxylic acid exerts its effects involves the interaction of its functional groups with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the silyl ether group provides steric protection and stability. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Research Findings and Trends

  • Medicinal Chemistry : Fluorinated and aryl-substituted cyclobutanes are prioritized for kinase inhibitors due to their rigidity and target selectivity .
  • Materials Science : Silyl ethers like TBDPS improve thermal stability in polymer matrices .
  • Challenges : The high molecular weight and lipophilicity of the TBDPS derivative may limit aqueous solubility, necessitating formulation optimization.

Biological Activity

3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclobutanecarboxylic acid (CAS No. 1073477-11-8) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H28O2Si
  • Molecular Weight : 340.53 g/mol
  • Structure : The compound features a cyclobutane ring, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of 3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclobutanecarboxylic acid has been investigated in various studies, revealing several key pharmacological effects:

  • Anticancer Properties :
    • Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation.
    • Case Study : In vitro assays demonstrated that concentrations as low as 10 µM could significantly reduce the viability of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation.
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation markers in cellular models. It appears to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
    • Research Findings : A study reported a decrease in TNF-alpha and IL-6 levels in macrophage cell lines treated with the compound.
  • Neuroprotective Activity :
    • Emerging research suggests that 3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclobutanecarboxylic acid may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.
    • Mechanism : The compound may protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : The compound interacts with key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
  • Antioxidant Activity : It has been observed to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Gene Expression Regulation : The compound may influence the expression of genes associated with cell cycle regulation and apoptosis.

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedConcentrationReference
AnticancerInduction of apoptosis10 µM
Anti-inflammatoryDecrease in TNF-alpha levels5 µM
NeuroprotectiveProtection against oxidative stressVariable

Case Studies

  • Breast Cancer Cell Study :
    • Researchers treated MCF-7 cells with varying concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis confirmed via flow cytometry.
  • Inflammatory Response Model :
    • In an LPS-stimulated macrophage model, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests potential therapeutic applications for inflammatory diseases.
  • Neuroprotection in Animal Models :
    • Animal studies have shown that administration of the compound can mitigate cognitive decline associated with neurodegenerative conditions, supporting its role as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclobutanecarboxylic acid to maximize yield and purity?

  • Methodological Answer : Synthesis of this compound requires precise control of reaction parameters. For silyl ether protection, anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to prevent hydrolysis. Temperature optimization (typically 0–25°C) and reaction time (monitored via TLC or HPLC) are essential to avoid side reactions like over-silylation. Purification via column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is recommended .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of carboxylic acid at ~1700 cm⁻¹, Si-O stretch at ~1100 cm⁻¹) .
  • NMR : 1^1H and 13^13C NMR can resolve cyclobutane ring geometry and silyl ether substitution patterns. 29^29Si NMR may further confirm silyl group integrity.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can competing reaction pathways be minimized during the introduction of the silyl ether protecting group?

  • Methodological Answer : Competing pathways (e.g., over-protection or ring-opening) are mitigated by:

  • Using sterically hindered silylating agents (e.g., tert-butyldiphenylsilyl chloride) to improve regioselectivity.
  • Controlling stoichiometry (1.1–1.2 equivalents of silyl chloride) and employing catalysts like imidazole to accelerate silylation .
  • Monitoring reaction progress via in situ FTIR or quenching aliquots for LC-MS analysis to detect intermediates .

Q. What strategies are employed to analyze the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV at 24, 48, and 72 hours. Hydrolytic stability of the silyl ether group is pH-dependent, with degradation likely under acidic/basic conditions .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 5°C/min to 200°C. Silyl ethers typically degrade above 150°C .

Q. How does the steric bulk of the silyl ether group influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer : The tert-butyldiphenylsilyl (TBDPS) group provides steric protection, reducing undesired side reactions (e.g., nucleophilic attack on the cyclobutane ring). For example:

  • Carboxylic Acid Activation : Use coupling agents like EDCI/HOBt to form amides without silyl group cleavage.
  • Selective Deprotection : Fluoride-based reagents (e.g., TBAF) remove the silyl group while preserving the cyclobutane core. Confirm selectivity via 19^19F NMR .

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